N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
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Description
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N8O and its molecular weight is 414.473. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antihistaminic Activity
A series of compounds including [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines have been synthesized and evaluated for their antihistaminic activity and inhibitory effects on eosinophil infiltration. Compounds incorporating piperidine or piperazine with a benzhydryl group and a suitable spacer exhibited both antihistaminic activity and inhibited eosinophil chemotaxis. One compound, referred to as 6a, demonstrated potent antihistaminic activity without significantly blocking central H(1) receptors, contrasting its complete blockade of peripheral H(1) receptors. Furthermore, 6a effectively inhibited eosinophil infiltration in the skin caused by topical antigen challenges in sensitized guinea pigs, an effect not observed with the antihistamine terfenadine. Compound 6a, after pharmacokinetic studies, was found to rapidly hydrolyze to 6o, which also showed oral activity and is currently undergoing clinical trials as a potential therapeutic agent for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antidiabetic Applications
A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. These compounds were evaluated both in silico and in vitro, showing strong inhibition potential against DPP-4, an important target in diabetes treatment. Some of the compounds exhibited significant antioxidant and insulinotropic activities, highlighting their potential as effective anti-diabetic medications (Bindu et al., 2019).
Cardiovascular Agent Development
The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have been studied for their coronary vasodilating and antihypertensive activities. Among the synthesized compounds, one, in particular, demonstrated promising potential as a cardiovascular agent, showing potent coronary vasodilating activity surpassing that of trapidil and antihypertensive activity comparable to guanethidine sulfate, highlighting its potential as a novel cardiovascular therapeutic agent (Sato et al., 1980).
properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-6-piperidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O/c1-15-24-27-21-12-9-18(28-30(15)21)16-5-7-17(8-6-16)23-22(31)19-10-11-20(26-25-19)29-13-3-2-4-14-29/h5-12H,2-4,13-14H2,1H3,(H,23,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPVRYHTQZGDSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=NN=C(C=C4)N5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide |
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